molecular formula C19H23N5O B1387170 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1031563-63-9

3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1387170
CAS No.: 1031563-63-9
M. Wt: 337.4 g/mol
InChI Key: OISFKGCENMWBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a 4-ethoxyphenyl group at position 3 and a piperazinylmethyl moiety at position 2. The imidazo[4,5-b]pyridine scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities .

Synthesis typically involves condensation of nitro-substituted pyridine precursors with aldehydes (e.g., 4-ethoxybenzaldehyde) under reductive conditions (e.g., Na₂S₂O₄ in ethanol), followed by piperazine functionalization via nucleophilic substitution .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-2-25-16-7-5-15(6-8-16)24-18(14-23-12-10-20-11-13-23)22-17-4-3-9-21-19(17)24/h3-9,20H,2,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISFKGCENMWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation.

Mode of Action

The compound interacts with AURKA, inhibiting its activity. This interaction disrupts the normal function of AURKA, leading to changes in cell division. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle , particularly the mitosis phase. It disrupts the formation of the mitotic spindle, which is essential for chromosome segregation. This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell division. By inhibiting AURKA, the compound can induce cell cycle arrest and apoptosis in cancer cells. This can lead to a reduction in tumor growth and size.

Biological Activity

3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine, with the CAS number 1031563-63-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C19H23N5O, and it has a molecular weight of 337.4 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Structure

The structure of this compound can be represented as follows:

C19H23N5O\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}

This compound features an imidazo[4,5-b]pyridine core, which is known for its bioactive properties.

Pharmacological Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with this scaffold have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
  • Antibacterial and Antifungal Activity : The compound has been evaluated for its antibacterial and antifungal properties. A series of related compounds demonstrated effective inhibition against several bacterial strains and fungi .
  • Enzyme Inhibition : Some studies have highlighted the ability of imidazo[4,5-b]pyridine derivatives to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer’s disease treatment .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The synthetic pathways often include:

  • Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving piperazine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : The introduction of the ethoxyphenyl group is crucial for enhancing the biological activity of the compound.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antitumor Efficacy : In vitro studies using FaDu hypopharyngeal tumor cells indicated that derivatives exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin . The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : A study assessing the antibacterial properties against Gram-positive and Gram-negative bacteria found that certain derivatives displayed significant inhibitory effects, suggesting potential as new antimicrobial agents .
  • Neuroprotective Effects : Research into the neuroprotective properties of related compounds indicated their ability to inhibit cholinesterase enzymes effectively, which may lead to improved cognitive function in models of Alzheimer's disease .

Scientific Research Applications

Biological Activities

The imidazo[4,5-b]pyridine scaffold has been associated with various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antiviral Properties : Some derivatives have demonstrated antiviral effects against specific viruses. The mechanism often involves interference with viral replication processes, making them potential candidates for antiviral drug development .
  • Antidepressant Effects : The piperazine moiety in the compound suggests possible interactions with serotonin receptors, which could contribute to antidepressant-like effects. Preliminary studies have indicated that similar compounds may enhance serotonergic activity in the brain .

Drug Development

The unique chemical structure of 3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine makes it a valuable lead compound for drug development. Its ability to modulate various biological pathways positions it as a candidate for further optimization in drug discovery programs targeting cancer and psychiatric disorders.

Pharmacological Studies

In pharmacological research, this compound can be utilized to study its interactions with specific receptors and enzymes. Understanding these interactions can elucidate the mechanisms underlying its biological effects and aid in the design of more effective derivatives.

Structure-Activity Relationship (SAR) Studies

The compound serves as a basis for SAR studies to identify structural modifications that enhance its efficacy or reduce toxicity. By systematically altering functional groups or substituents, researchers can optimize the pharmacokinetic and pharmacodynamic properties of the compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of several imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound showed potent activity against human cancer cell lines, leading to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, researchers evaluated the efficacy of this compound against a panel of viruses. The findings revealed that it inhibited viral replication in vitro and suggested potential mechanisms involving interference with viral entry or replication processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

Key analogs and their biological activities are summarized below:

Compound Name Substituents (Position 2/3) Molecular Weight Key Biological Activities Potency (IC₅₀/Kd) Reference IDs
Target Compound 2-(Piperazin-1-ylmethyl), 3-(4-Ethoxyphenyl) 363.43 g/mol Kinase inhibition (putative), antimicrobial N/A
2-(4-(3,4-Dimethylpiperazin-1-yl)phenyl)-7-(piperazin-1-yl) analog (10e) 2-(4-Dimethylpiperazinyl), 7-piperazinyl ~500 g/mol Aurora kinase inhibition Aurora-A Kd = 7.5 nM
3-(2-Methoxyethyl)-2-(4-Ethoxyphenyl)-3H-imidazo[4,5-b]pyridine (5a) 3-(2-Methoxyethyl), 2-(4-Ethoxyphenyl) 297.34 g/mol Not specified (structural analog) N/A
CCT137690 (51) 7-Piperazinyl, 2-(4-Methylpiperazinylphenyl) ~600 g/mol Dual Aurora/FLT3 inhibition Aurora-A IC₅₀ = 0.015 µM
BYK191023 2-(4-Methoxypyridinylethyl) 298.35 g/mol Selective iNOS inhibition iNOS IC₅₀ = 0.14 µM
6c (Antimicrobial derivative) 3-(Triazolylmethyl), 2-(Chlorophenyl) 382.80 g/mol Antibacterial (Gram-positive), Antifungal MIC = 12.5–50 µg/mL

Key Comparative Insights

Kinase Inhibition
  • Aurora/FLT3 Inhibitors: Compounds like CCT137690 (51) and 27e exhibit nanomolar potency against Aurora kinases and FLT3 mutants, attributed to their 4-(methylpiperazinyl)phenyl and halogenated aryl groups. The target compound’s 4-ethoxyphenyl group may reduce kinase affinity compared to electron-deficient aryl substituents (e.g., chlorophenyl in 3f ), but its piperazinylmethyl chain could enhance solubility and oral bioavailability .
  • iNOS Selectivity: BYK191023’s 4-methoxypyridinylethyl side chain confers >100-fold selectivity for iNOS over eNOS/nNOS . The target compound lacks this specificity but may exploit piperazine’s basicity for alternative target engagement.
Antimicrobial Activity
  • Derivatives with triazolylmethyl (6c) or chlorophenyl groups show moderate-to-strong activity against S. aureus and C. albicans (MIC = 12.5–50 µg/mL) .
Structural and Pharmacokinetic Considerations
  • Oral Bioavailability : Piperazine-containing analogs (e.g., CCT137690) demonstrate high oral bioavailability (>80%) due to balanced solubility and permeability . The target compound’s ethoxy and piperazine groups may similarly favor absorption.

Preparation Methods

Synthesis of the Imidazo[4,5-b]pyridine Core

The core scaffold is typically synthesized via a condensation reaction involving 2-aminopyridines and α-haloketones or aldehydes. A common approach involves:

  • Starting materials: 2-aminopyridine derivatives and appropriate aldehydes or halogenated ketones.
  • Reaction conditions: Acid or base catalysis under reflux conditions facilitates cyclization, forming the imidazo[4,5-b]pyridine nucleus.

For example, in the synthesis of similar compounds, 2-aminopyridine reacts with α-haloketones (e.g., chloroacetaldehyde derivatives) to form the fused heterocyclic system through nucleophilic substitution and intramolecular cyclization.

The introduction of the piperazin-1-ylmethyl group at the 2-position is achieved via nucleophilic substitution:

  • Method: The imidazo[4,5-b]pyridine intermediate bearing a reactive leaving group (e.g., halogen) at the 2-position undergoes nucleophilic displacement with piperazine derivatives.
  • Reagents: Piperazine or substituted piperazines are employed, often in the presence of bases such as potassium carbonate or sodium hydride to facilitate the substitution.

Attachment of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced through a Suzuki-Miyaura cross-coupling or similar palladium-catalyzed coupling reaction:

  • Starting materials: 4-ethoxyphenylboronic acid or ester and a halogenated imidazo[4,5-b]pyridine intermediate.
  • Reaction conditions: Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), and suitable solvents (e.g., DMF or toluene) under reflux enable the formation of the C–C bond.

Alternatively, direct electrophilic aromatic substitution is less favored due to regioselectivity concerns.

Final Purification and Characterization

Post-synthesis, the crude product undergoes purification via column chromatography or recrystallization. Structural confirmation employs NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose
1 Cyclization 2-aminopyridine + α-haloketone Formation of imidazo[4,5-b]pyridine core
2 Nucleophilic substitution Piperazine derivatives + base Attachment at 2-position
3 Cross-coupling 4-ethoxyphenylboronic acid + halogenated heterocycle + Pd catalyst Attachment of 4-ethoxyphenyl group
4 Purification Chromatography Isolation of pure compound

Research Findings and Data Tables

Recent studies highlight optimized synthetic routes for related compounds, emphasizing the importance of reaction conditions in yield and purity:

Study Key Reagents Yield (%) Notes
2-aminopyridine + halogenated ketone 65–80 Cyclization efficiency depends on acid strength and temperature
Piperazine + base 70–85 Nucleophilic displacement favored in polar aprotic solvents
Pd-catalyzed coupling 60–75 Purity improved with ligand optimization

Note: Exact yields and conditions vary depending on substituents and specific reaction parameters.

Q & A

Q. What are the primary synthetic strategies for constructing the imidazo[4,5-b]pyridine core in this compound?

The imidazo[4,5-b]pyridine scaffold is typically synthesized via condensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under oxidative conditions. A common method involves reacting pyridine-3-carbaldehyde intermediates with diaminopyridines using ceric ammonium nitrate (CAN)/H₂O₂ as an oxidizing agent, yielding the fused heterocycle in moderate to high purity . Microwave-assisted Pd/Cu co-catalysis has also been employed for regioselective C-2 functionalization, enabling efficient alkenylation or arylation .

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, studies on analogous imidazo[4,5-b]pyridines report mean C–C bond lengths of 0.002 Å and R factors <0.05, ensuring high precision . Complementary techniques include ¹H/¹³C NMR for verifying substituent placement and LC-MS for assessing purity (>95% AUC) .

Q. What pharmacological activities are associated with imidazo[4,5-b]pyridine derivatives?

This structural class exhibits diverse bioactivity, including kinase inhibition (Aurora, FLT3), antimicrobial effects, and nitric oxide synthase (iNOS) modulation . For instance, derivatives with piperazine substituents show nanomolar affinity for Aurora kinases (Kd = 6–48 nM) and FLT3 mutants, making them candidates for acute myeloid leukemia (AML) research .

Advanced Research Questions

Q. How can researchers optimize the solubility and pharmacokinetics of this compound?

Salt formation (e.g., hydrochloride) and polymorph screening are critical for enhancing aqueous solubility. Patents highlight the use of co-crystallization with pharmaceutically acceptable counterions to improve bioavailability . Additionally, introducing polar groups (e.g., methoxy or sulfonamide) on the piperazine ring or imidazo[4,5-b]pyridine core can reduce logP values .

Q. What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?

SAR studies rely on enzymatic assays (e.g., fluorescence polarization for Kd determination) and cellular models (e.g., MV4-11 xenografts for FLT3-ITD inhibition). Substitutions at the C-2 and C-7 positions of the imidazo[4,5-b]pyridine core are pivotal: bulky aryl groups at C-2 enhance Aurora kinase selectivity, while piperazine derivatives at C-7 improve FLT3 binding .

Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine ring be achieved?

Microwave-assisted Pd/Cu catalysis enables direct C-2 alkenylation using styryl bromides, yielding fluorescent derivatives with large Stokes shifts (>100 nm). For C-7 functionalization, nucleophilic aromatic substitution with piperazines or morpholines under reflux conditions is effective .

Q. What analytical challenges arise in assessing compound stability under physiological conditions?

Degradation studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) require HPLC-UV/MS monitoring. Imidazo[4,5-b]pyridines with electron-donating groups (e.g., ethoxy) exhibit higher metabolic stability in liver microsomes compared to halogenated analogs .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported inhibitory potency across studies?

Variability in IC₅₀/Kd values may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. For example, iNOS inhibition by BYK191023 is NADPH- and time-dependent, necessitating careful control of reaction kinetics . Cross-validation using orthogonal methods (e.g., SPR vs. enzymatic assays) is recommended .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Subcutaneous xenografts (e.g., MV4-11 AML models) are used to assess tumor growth inhibition and biomarker modulation (e.g., phospho-histone H3 for Aurora activity). PET tracers like ¹¹C-KR31173 enable non-invasive imaging of target engagement in myocardial ischemia models .

Experimental Design Considerations

Q. How can researchers mitigate off-target effects in kinase inhibition studies?

Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity issues. For dual FLT3/Aurora inhibitors, computational docking (e.g., Glide SP) helps refine substituent orientation to avoid ATP-pocket promiscuity .

Q. What strategies improve yield in multistep syntheses?

Optimizing reaction time and temperature in key steps (e.g., CAN/H₂O₂-mediated cyclization) reduces byproduct formation. Column chromatography with hexane/EtOAc gradients (2:1 to 1:2) effectively purifies intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.